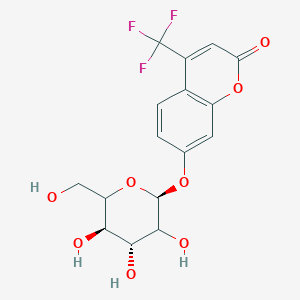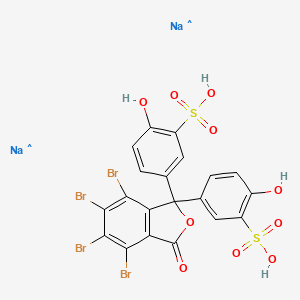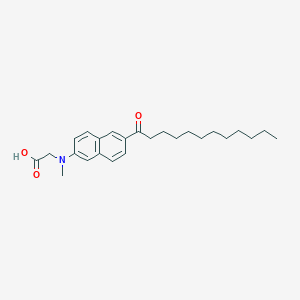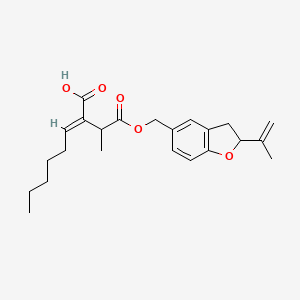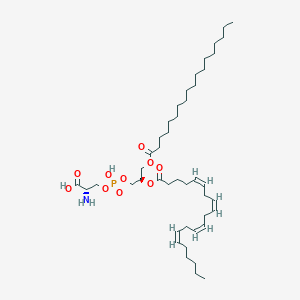
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine(1-).
Wissenschaftliche Forschungsanwendungen
Signaling Lipid Production
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine plays a crucial role in the production of signaling lipids. It's a significant component in the generation of 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. The importance of this lipid lies in its role as a biosynthetic intermediate in the creation of crucial signaling molecules. The extraction and purification process of this lipid have been demonstrated, offering a pathway to study its signaling properties in further detail (Duclos et al., 2009).
Structural and Physicochemical Studies
Significant research has been conducted to understand the physical properties and structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine. Studies on its polymorphic behavior, phase transitions, and molecular packing offer insights into how this lipid behaves under different conditions, providing a foundation for understanding its function in biological systems. These studies highlight the complex nature of lipid molecules and their potential implications in cellular signaling and structure (Hindenes et al., 2000).
Lipid Oxidation and Bioactivity
The oxidation of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine leads to the formation of bioactive lipid molecules. These oxidized lipids have been shown to induce specific cellular responses, such as monocyte binding and the expression of cell adhesion molecules, which are crucial in inflammatory processes. Understanding the determinants of bioactivity in these oxidized lipids can provide insights into their roles in disease processes, particularly in cardiovascular diseases (Subbanagounder et al., 2000).
Lipid Metabolism and Enzymatic Activity
Research has also focused on the role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine in lipid metabolism and the activities of specific enzymes. For example, the molecule is involved in the activities of diacylglycerol lipase and cytosolic phospholipase A2, enzymes critical in lipid signaling and metabolism. These studies are pivotal in understanding the complex pathways of lipid metabolism and their implications in health and disease (Johnston et al., 2012; Schmitt & Lehr, 2004).
Eigenschaften
CAS-Nummer |
132014-80-3 |
|---|---|
Produktname |
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine |
Molekularformel |
C44H78NO10P |
Molekulargewicht |
812.1 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C44H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(47)55-40(38-53-56(50,51)54-39-41(45)44(48)49)37-52-42(46)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,40-41H,3-10,12,14-16,18,20-21,23,25-27,29,31-39,45H2,1-2H3,(H,48,49)(H,50,51)/b13-11-,19-17-,24-22-,30-28-/t40-,41+/m1/s1 |
InChI-Schlüssel |
SVOUGFFDROZBJI-DNALCEECSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
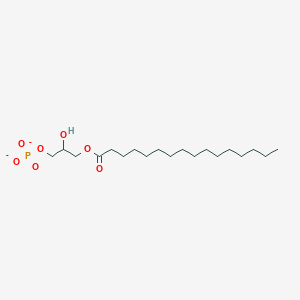
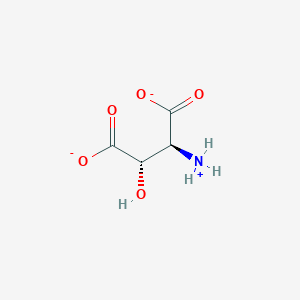
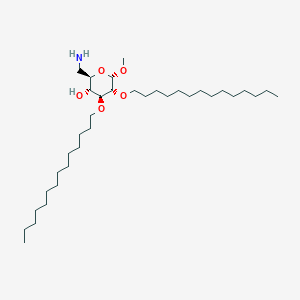
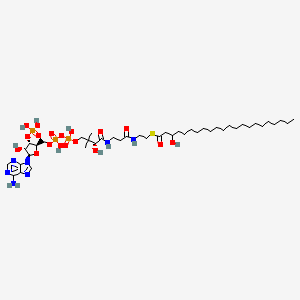
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
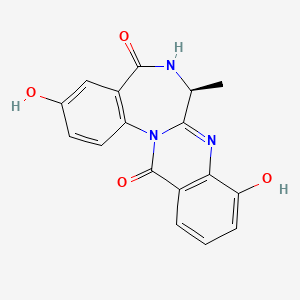
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
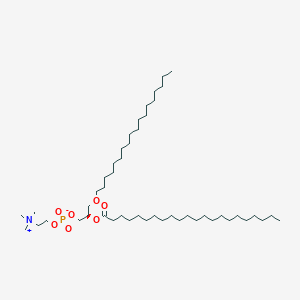
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
